2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-
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Overview
Description
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- is a chemical compound with the molecular formula C6H8O3 It is a derivative of cyclopentene, featuring a carboxylic acid group, a hydroxyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Palladium-Catalyzed Hydrocarboxylation: : One method to synthesize 2-Cyclopentene-1-carboxylic acid involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method requires the presence of a palladium catalyst and is conducted under specific temperature and pressure conditions .
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Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chloro cyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
The industrial production of 2-Cyclopentene-1-carboxylic acid typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a ketone or carboxylic acid group.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar in structure but lacks the hydroxyl and ketone groups.
Cyclopentene: The parent hydrocarbon, lacking the carboxylic acid, hydroxyl, and ketone groups.
2-Hydroxybenzoic acid: Contains a hydroxyl group and a carboxylic acid group but differs in the aromatic ring structure.
Uniqueness
2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the carboxylic acid group, allows for diverse chemical transformations and interactions.
Properties
CAS No. |
91920-56-8 |
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Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
1-hydroxy-4-oxocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-4-1-2-6(10,3-4)5(8)9/h1-2,10H,3H2,(H,8,9) |
InChI Key |
CPPCADFVLTZYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC1(C(=O)O)O |
Origin of Product |
United States |
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